molecular formula C24H18Cl2N2O5S B2578528 methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1114828-30-6

methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2578528
CAS No.: 1114828-30-6
M. Wt: 517.38
InChI Key: HKAYAAAQGDDRFZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate (CAS: 1114879-06-9) is a benzothiazine derivative characterized by a 1λ⁶,2-benzothiazine core modified with multiple functional groups: a 6-chloro substituent, a phenyl group at position 4, and a carbamoylmethyl moiety linked to a 2-chlorophenyl ring at position 2. The compound’s structure (Fig.

Benzothiazine derivatives are often synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization, as described in . The substituents in such compounds are typically introduced early in the synthesis to avoid regioselectivity challenges during post-cyclization modifications .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-7-3-2-4-8-15)17-13-16(25)11-12-20(17)34(31,32)28(23)14-21(29)27-19-10-6-5-9-18(19)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYAAAQGDDRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the synthesis of the benzothiazine core through a cyclization reaction. This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Carbamoyl Groups: The chloro and carbamoyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of the benzothiazine core with chloroformates and isocyanates.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazine Family

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Weight Key Functional Features Potential Applications References
Target Compound (CAS 1114879-06-9) 6-Cl, 4-Ph, 2-[(2-Cl-Ph)carbamoylmethyl] 512.96 g/mol Carbamoylmethyl, dual Cl substituents Hypothesized ion channel modulation
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate 4-OH, no Cl/Ph substituents ~300 g/mol* Hydroxyl group at position 4 Synthetic intermediate
6-Chloro-4-(2-Fluorophenyl)-2H-1λ⁶,2,3-Benzothiadiazine-1,1-Dione 6-Cl, 4-(2-F-Ph), thiadiazine core 338.75 g/mol Fluorophenyl, thiadiazine sulfone Cardiovascular research
2-Benzylidene-4-Methyl-4H-Benzo[1,4]Thiazin-3-One (Knoevenagel adducts) Benzylidene at position 2, 4-Me ~310 g/mol* Exocyclic double bond, keto group Antimicrobial/anticancer studies

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity
  • Chlorine atoms also influence electronic effects, stabilizing the sulfone group and modulating reactivity in further substitutions .
  • Carbamoylmethyl Moiety: This group distinguishes the target compound from simpler benzothiazines (e.g., ’s Knoevenagel adducts). The carbamoyl linkage may enable hydrogen-bonding interactions with biological targets, akin to 1,4-benzothiazine derivatives reported as K(ATP)- or BK-channel openers .
  • Sulfone vs.

Biological Activity

Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities, particularly in analgesic and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14ClNO5S\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}\text{O}_5\text{S}

This compound features a benzothiazine core with various substituents that may influence its biological activity. The presence of the chlorine atom and the carbamoyl group are particularly noteworthy as they may enhance the compound's interaction with biological targets.

Analgesic Properties

A significant body of research indicates that benzothiazine derivatives exhibit notable analgesic effects. For instance, studies have shown that related compounds can effectively reduce pain responses in experimental models. The analgesic activity of methyl 6-chloro derivatives has been compared to well-known analgesics like Lornoxicam and Diclofenac. In animal models, these compounds demonstrated a capacity to elevate pain thresholds significantly, suggesting a mechanism that may inhibit pain pathways or modulate inflammatory responses .

Anti-inflammatory Effects

In addition to analgesic properties, methyl 6-chloro derivatives have also been evaluated for their anti-inflammatory activities. Research utilizing carrageenan-induced paw edema models in rats revealed that these compounds could significantly reduce inflammation. The degree of edema reduction was comparable to established anti-inflammatory drugs, indicating a promising therapeutic potential for managing inflammatory conditions .

The mechanism underlying the biological activity of methyl 6-chloro derivatives appears to involve multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : Compounds from this class may inhibit the synthesis or activity of pro-inflammatory cytokines and mediators such as prostaglandins.
  • Modulation of Pain Pathways : By acting on central and peripheral pain pathways, these compounds may alter neurotransmitter release or receptor activation.
  • Antioxidant Activity : Some studies suggest that benzothiazine derivatives possess antioxidant properties that could further contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) .

Research Findings and Case Studies

StudyFocusKey Findings
Ukrainets et al., 2018 Analgesic and anti-inflammatory effectsDemonstrated significant reduction in paw edema in rats; increased pain threshold compared to controls.
Hirshfeld Surface Analysis Structural analysisIdentified intermolecular interactions contributing to stability; suggested correlation between structure and biological activity.
Comparative Study with Lornoxicam Efficacy comparisonMethyl 6-chloro derivatives showed superior analgesic effects at similar dosages.

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